1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
Description
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a difluorophenyl group and a furan ring, which are connected through a propan-2-yl linker to a urea moiety
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(7-10-5-6-20-8-10)17-14(19)18-13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCXKAXONWGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 3-(furan-3-yl)propan-2-amine as the primary starting materials.
Formation of Isocyanate: 2,6-Difluoroaniline is reacted with phosgene or a phosgene equivalent to form 2,6-difluorophenyl isocyanate.
Urea Formation: The 2,6-difluorophenyl isocyanate is then reacted with 3-(furan-3-yl)propan-2-amine to form the desired urea compound.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and furan ring contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan-2-yl group instead of furan-3-yl.
1-(2,6-Difluorophenyl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2,6-Difluorophenyl)-3-(1-(pyridin-3-yl)propan-2-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group also enhances its stability and binding properties compared to similar compounds.
Biological Activity
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is a compound of interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H14F2N2O2
- Molecular Weight : 270.26 g/mol
- CAS Number : 401939-88-6
Anticancer Properties
Recent studies have shown that derivatives of urea compounds exhibit significant anticancer activity. For instance, in vitro assays demonstrated that related compounds could inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The biological activity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | MCF-7 | 0.76 |
| Related Urea Derivative | HCT-116 | 0.48 |
| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |
These results suggest that the compound has comparable efficacy to established anticancer agents, indicating its potential for further development as a therapeutic agent.
The mechanism by which 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea exerts its anticancer effects may involve the induction of apoptosis through caspase activation. Flow cytometry analyses have shown increased caspase 3/7 activity in treated cells, suggesting that the compound triggers programmed cell death pathways.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of any drug candidate. Preliminary data suggest that similar compounds undergo rapid metabolism with half-lives ranging from 16 to 27 minutes in animal models. Such information is vital for optimizing dosing regimens in clinical settings.
Case Studies and Research Findings
A notable study published in MDPI highlighted the synthesis and biological evaluation of urea derivatives, including those structurally similar to 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea. The study found that introducing electron-withdrawing groups (like fluorine) significantly enhanced the biological activity against cancer cells.
Summary of Findings:
- Enhanced Anticancer Activity : The presence of difluorophenyl groups was associated with increased cytotoxicity.
- Apoptotic Mechanism : Induction of apoptosis via caspase activation was confirmed.
- Pharmacokinetic Profile : Rapid metabolism suggests potential for effective dosing strategies.
Q & A
Q. Basic
- ¹H/¹⁹F NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and fluorine environments (e.g., coupling patterns for 2,6-difluoro groups) .
- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C=O ~1.23 Å) and dihedral angles between aromatic rings, as demonstrated in for related compounds .
Advanced Tip : Synchrotron radiation sources enhance resolution for low-symmetry crystals .
How do computational methods aid in predicting the biological activity of 1-(2,6-difluorophenyl)urea derivatives?
Q. Advanced
- Molecular Docking : Simulate interactions with targets like kinases or GPCRs. For example, highlights urea derivatives as enzyme inhibitors via hydrogen bonding with catalytic residues .
- Pharmacophore Modeling : Identify critical substituents (e.g., furan-3-yl groups in the target compound) for binding affinity.
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.7) and metabolic stability, guiding lead optimization .
Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
What strategies mitigate synthetic challenges in introducing bulky substituents (e.g., furan-3-ylpropan-2-yl) to the urea core?
Q. Advanced
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions during coupling .
- Microwave-Assisted Synthesis : Accelerate reactions involving sterically hindered intermediates (e.g., 30% yield improvement in for 5g ) .
- Catalysis : Palladium or copper catalysts facilitate C-N bond formation in challenging steric environments .
Case Study : The low yield (10%) of 5d in underscores the need for stepwise optimization of substituent positioning .
How do substituents on the phenyl ring influence physicochemical properties like solubility and thermal stability?
Q. Basic
Q. Advanced
- Dose-Response Curves : Ensure consistency in assay conditions (e.g., pH, solvent) to compare IC₅₀ values .
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methyl) with activity trends.
- Orthogonal Assays : Validate enzyme inhibition (e.g., phosphatase assays in ) with cell-based models to confirm mechanism .
Example : In , replacing 2,6-dichlorophenyl with 2,6-difluorophenyl altered selectivity for kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
